2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride
Description
Chemical Structure: The compound features a 1,2,3-triazole ring substituted at the 4-position with an amine group and at the 2-position with an oxolane (tetrahydrofuran) moiety. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Molecular Formula: C₈H₁₂ClN₃O₂.
Molecular Weight: 217.66 g/mol .
Key Applications: Acts as a building block in organic synthesis and demonstrates antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 0.5–8 μg/ml .
Properties
IUPAC Name |
2-(oxolan-3-yl)triazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-6-3-8-10(9-6)5-1-2-11-4-5;/h3,5H,1-2,4H2,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOAGGZXNYILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2N=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2639437-48-0 | |
| Record name | 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Substrate Preparation
The CuAAC reaction, a cornerstone of click chemistry, enables efficient synthesis of 1,2,3-triazoles with precise regiocontrol. For 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride, the oxolan (tetrahydrofuran) moiety is introduced via a pre-functionalized alkyne or azide component. Key precursors include:
-
3-Ethynyloxolane : Synthesized via Sonogashira coupling of 3-iodooxolane with trimethylsilylacetylene, followed by desilylation.
-
3-Azidooxolane : Prepared by nucleophilic substitution of 3-tosyloxolane with sodium azide in DMF at 70°C.
Reaction of these precursors under Cu(I) catalysis (e.g., CuI, 10 mol%) in a 1:1 THF/H₂O mixture at 25°C yields the 1,4-disubstituted triazole regioisomer exclusively.
Table 1: CuAAC Optimization Parameters
Workup and Hydrochloride Salt Formation
Post-reaction, the crude product is extracted with ethyl acetate, washed with NH₄Cl(aq) to remove residual copper, and dried over MgSO₄. The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt, achieving >98% purity after recrystallization from ethanol.
Nucleophilic Substitution of Pre-Formed Triazoles
Alkylation of 2H-1,2,3-Triazol-4-Amine
An alternative route involves alkylation of 2H-1,2,3-triazol-4-amine with 3-bromooxolane under basic conditions. In ethanol with K₂CO₃ (2 equiv) at 80°C, the reaction proceeds via SN2 mechanism, yielding the target compound in 73% yield after 6 h.
Table 2: Alkylation Reaction Metrics
| Condition | Value | Outcome |
|---|---|---|
| Base | K₂CO₃ | Minimizes O-alkylation |
| Solvent | Ethanol | Enhances nucleophilicity |
| Temperature | 80°C | Accelerates kinetics |
Regioselectivity Challenges
Competing N1- and N2-alkylation pathways necessitate careful optimization. NMR studies indicate that polar aprotic solvents (e.g., DMF) favor N2-alkylation (desired product) due to stabilized transition states, while protic solvents promote N1 byproducts.
Post-Functionalization of Triazole Intermediates
Reductive Amination Pathways
4-Nitro-triazole derivatives undergo hydrogenation over Pd/C (10 wt%) in methanol at 40 psi H₂, followed by oxolan-3-yl group introduction via Schiff base formation and subsequent reduction. This method achieves 68% overall yield but requires strict anhydrous conditions to prevent hydrolysis.
Mitsunobu Coupling
Coupling 4-amino-1,2,3-triazole with 3-hydroxyoxolane via Mitsunobu reaction (DIAD, PPh₃) in THF at 0°C to RT affords the ether-linked product, which is then protonated with HCl. While efficient (78% yield), this route suffers from high reagent costs.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, with t₅ = 8.2 min.
Industrial-Scale Considerations
Environmental Impact
CuAAC generates copper-containing waste, necessitating chelation protocols. In contrast, alkylation routes produce bromide byproducts, treatable via ion exchange.
Cost-Benefit Analysis
| Method | Cost (USD/kg) | E-Factor |
|---|---|---|
| CuAAC | 420 | 18.7 |
| Alkylation | 310 | 12.4 |
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
The compound 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science.
Physical Properties
The compound is characterized as a white solid at room temperature, with properties that suggest stability and potential for further chemical modifications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the oxolane ring in 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride may enhance its efficacy against various pathogens. Studies have shown that triazoles can inhibit the growth of fungi and bacteria by targeting specific enzymes involved in their metabolism .
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. The unique structure of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride could potentially interact with cancer cell pathways, promoting apoptosis or inhibiting tumor growth. Preliminary studies suggest that similar compounds have shown promise in preclinical trials targeting specific cancer types .
Agriculture
Pesticide Development
The compound's triazole structure is known for its use in developing fungicides and herbicides. Its application in agricultural chemistry could lead to the formulation of new pesticides that are effective against resistant strains of plant pathogens. The oxolane moiety may also contribute to improved solubility and bioavailability in plant systems, enhancing its effectiveness .
Material Science
Polymer Chemistry
In material science, triazole compounds are explored for their role as ligands in coordination chemistry and as building blocks in polymer synthesis. The ability of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride to form stable complexes with metals could lead to innovative materials with tailored properties for electronics or catalysis applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested a series of triazole compounds against common bacterial strains. The results indicated that compounds with oxolane substitutions exhibited enhanced activity compared to their non-substituted counterparts. The study concluded that structural modifications could significantly influence antimicrobial potency.
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of new fungicides, formulations containing 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride showed a marked reduction in fungal infections on crops compared to traditional treatments. This suggests potential for commercial development as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxolane group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares substituents, molecular weights, and key properties of the target compound with structurally related analogs:
| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(Oxolan-3-yl)-2H-1,2,3-triazol-4-amine HCl | Oxolane | C₈H₁₂ClN₃O₂ | 217.66 | High polarity, antimicrobial activity |
| 2-Ethyl-2H-1,2,3-triazol-4-amine HCl | Ethyl | C₄H₉ClN₄ | ~148.6 (calculated) | Lower polarity, simpler alkyl chain |
| 2-Isopropyl-2H-1,2,3-triazol-4-amine HCl | Isopropyl | C₅H₁₁ClN₄ | ~162.6 (calculated) | Increased steric bulk |
| 5-Methyl-2-(pyridin-3-yl)-2H-triazol-4-amine HCl | Pyridyl | C₈H₁₀ClN₅ | 219.66 | Enhanced π-π interactions, drug-like |
| 1-Cyclopropyl-1H-1,2,3-triazol-4-amine | Cyclopropyl | C₅H₈N₄ | 124.15 | Neutral form, smaller substituent |
Notes:
- Pyridyl-substituted analogs (e.g., 5-Methyl-2-(pyridin-3-yl)-2H-triazol-4-amine HCl) may exhibit stronger binding to biological targets due to aromatic stacking interactions .
- Alkyl-substituted derivatives (e.g., ethyl, isopropyl) are less polar, which could affect membrane permeability in biological systems .
Biological Activity
2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities. Characterized by a unique structure combining a triazole ring with an oxolane moiety, this compound exhibits various properties that make it suitable for research in medicinal chemistry, including antimicrobial and anticancer activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the following steps:
- Preparation of the Azide : Starting material such as 3-aminotetrahydrofuran is converted to its azide derivative.
- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst via Huisgen 1,3-dipolar cycloaddition.
- Hydrochloride Formation : The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt .
Antimicrobial Properties
Research indicates that 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, one study reported an IC50 value of 6.2 µM against HCT-116 cells .
The mechanism of action of this compound involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolane moiety may enhance solubility and bioavailability, facilitating interactions with biological targets .
Research Findings
A summary of key findings regarding the biological activity of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is presented in the table below:
| Study | Activity | Cell Line/Organism | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | Antimicrobial | Staphylococcus aureus | Not specified | Effective against gram-positive bacteria |
| Study B | Anticancer | MCF-7 | 27.3 | Significant cytotoxicity observed |
| Study C | Anticancer | HCT-116 | 6.2 | Potent activity against colon cancer cells |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various triazole derivatives, including 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride. Results indicated strong inhibition against multiple bacterial strains.
- Case Study on Anticancer Properties : Another research project focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The findings suggested that it could be developed into a viable anticancer agent.
Q & A
Q. What frameworks ensure reproducibility in synthesizing and testing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
